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For Researchers, Scientists, and Drug Development Professionals

Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has paved the way for the
development of a new class of anti-cancer agents. However, its clinical utility has been
hampered by poor solubility and hepatotoxicity. This has led to the creation of several analogs
with improved pharmacological profiles. This guide provides a comparative analysis of the
pharmacokinetic properties of three prominent geldanamycin derivatives: Tanespimycin (17-
AAG), Alvespimycin (17-DMAG), and Retaspimycin (IPI1-504), supported by experimental data.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters of Tanespimycin,
Alvespimycin, and Retaspimycin in human clinical trials. These values can vary depending on
the patient population, dosing schedule, and analytical methods used.[1]
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Parameter

Tanespimycin (17-
AAG)

Alvespimycin (17-
DMAG)

Retaspimycin (IPI-
504)

Half-life (tv%)

~3-4 hours[2]

24 + 15 hours[3][4]

Data on IPI-504 itself
is limited as it rapidly
converts to 17-AAG in
vivo.[1] The half-life of
the active metabolite,
17-AAG, is therefore

relevant.

Clearance (CL)

12.76 t0 17.28
L/h/m2[2]

79 £ 40 mL/min/m2[3]

Clearance is related to
its conversion to and
clearance of 17-AAG.

[1]

Volume of Distribution
(vd)

69.54 to 78.51 L/m?[2]

V1:27.4L,V2:66.4L,
V3: 142 L (3-
compartment model)

[1]

Not directly reported.

Maximum Plasma

Concentration (Cmax)

Dose-dependent. At
340 mg/m2, Cmax was
~7823 ng/mL for the

injection formulation.

Dose-dependent. At
80 mg/mz, the mean

Cmax was 2680

At 400 mg/m?, the
Cmax for IPI-504 was
6740 ng/mL and for its
metabolite 17-AAG

Area Under the Curve
(AUC)

nmol/L.[6]
[21[5] was 7823 ng/mL.[5]
At 400 mg/m?, the
Dose-dependent. At
mean AUCo-o for IPI-
340 mg/mz2, AUC(INF) Increases

was similar for
suspension and

injection formulations.

[2]

proportionally with

dose up to 80 mg/m2,

[6]17]

504 and its metabolite
17-AAG were similar
(11,712 and 9,847
ng*hr/mL,
respectively).[8]

Metabolism

Metabolized to the
active metabolite 17-
amino-17-
demethoxygeldanamy
cin (17-AG).[9]

Undergoes less
extensive metabolism
compared to 17-AAG.
[10]

A water-soluble
hydroquinone
hydrochloride salt that
is a prodrug of 17-
AAG. Itis
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deprotonated and
oxidized to 17-AAG in

vivo.[11]
Bi bl Poor oral Orally bioavailable. Administered
ioavailabili
Y bioavailability.[12] [13] intravenously.[14]

) Not directly reported,
Lower plasma protein

Protein Binding >90%[15] binding than 17-AAG.
[6]

but its active form, 17-
AAG, is highly protein-

bound.

Key Signaling Pathway: Hsp90 Chaperone Cycle

Geldanamycin and its analogs exert their anti-cancer effects by inhibiting the N-terminal ATP-

binding pocket of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding
and subsequent degradation of Hsp90 client proteins, many of which are critical oncoproteins

for tumor growth and survival.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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